molecular formula C9H16O2 B086659 1,7-Dioxaspiro[5.5]undecane CAS No. 180-84-7

1,7-Dioxaspiro[5.5]undecane

Cat. No. B086659
CAS RN: 180-84-7
M. Wt: 156.22 g/mol
InChI Key: GBBVHDGKDQAEOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,7-Dioxaspiro[5.5]undecane has been achieved through various methods, including intramolecular Michael addition reactions and asymmetric oxyselenenylation. These methods provide access to both enantiomers of the compound, which is crucial for studies related to its biological activity and material properties (Iwata et al., 1985); (Uchiyama et al., 2001).

Molecular Structure Analysis

The molecular structure of 1,7-Dioxaspiro[5.5]undecane features a distinctive spiro arrangement, where two cyclic systems are connected at a single carbon atom. This structure imparts unique stereochemical and dynamic properties to the molecule, influencing its reactivity and interactions with biological systems.

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. Its reactivity is influenced by the spirocyclic structure, which affects the electron distribution and steric accessibility of reactive sites. The compound's role as a precursor to pheromones and other biologically active substances highlights its chemical significance (Hui-Chang Lin et al., 2010); (Valerie A. Keller et al., 2002).

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • Iwata et al. (1985) and Uchiyama et al. (2001) describe stereoselective synthesis methods for (R)- and (S)-1,7-dioxaspiro[5.5]undecane, which is a sex pheromone of the olive fly (Iwata et al., 1985); (Uchiyama et al., 2001).
    • The synthesis of 1,7-dioxaspiro[5.5]undecanes from exo-glycal is discussed by Lin et al. (2010), providing insights into new spirocyclization methods (Lin et al., 2010).
    • Lastdrager et al. (2005) and Keller et al. (2002) report on methods for synthesizing functionalized 1,7-dioxaspiro[5.5]undecanes using acid-catalyzed spiroketalizations and ring-closing metathesis, respectively (Lastdrager et al., 2005); (Keller et al., 2002).
  • Pheromone Research and Biological Applications :

    • Haniotakis et al. (1986) and Fletcher et al. (2002) provide insights into the role of 1,7-dioxaspiro[5.5]undecane as a sex pheromone in the olive fruit fly, including its synthesis and biosynthesis (Haniotakis et al., 1986); (Fletcher et al., 2002).
    • The synthesis and evaluation of new 1,7-dioxaspiro[5.5]undecane ligands for use in the desymmetrization of meso epoxides are explored by Patra et al. (2000), indicating potential applications in catalysis (Patra et al., 2000).
    • Kikionis et al. (2017) discuss the use of 1,7-dioxaspiro[5.5]undecane in controlled release systems for pheromones, utilizing electrospun micro/nanofiber matrices (Kikionis et al., 2017).
  • Conformational Analysis and Crystal Structure Studies :

    • Deslongchamps et al. (1990) and Zeng et al. (2021) provide conformational analysis and crystal structure studies of 1,7-dioxaspiro[5.5]undecane and its derivatives, offering insights into their physical and chemical properties (Deslongchamps et al., 1990); (Zeng et al., 2021).
  • Synthetic Studies on Natural Products :

    • Synthetic studies focusing on spiroketal natural products, including 1,7-dioxaspiro[5.5]undecane, are discussed by Iwata et al. (1988) and Lawson et al. (1993), highlighting their potential in synthesizing complex natural products (Iwata et al., 1988); (Lawson et al., 1993).

Safety And Hazards

1,7-Dioxaspiro[5.5]undecane is considered a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions of research on 1,7-Dioxaspiro[5.5]undecane could involve its potential use as a controlled release device . For example, one study encapsulated the compound in poly(L-lactic acid) (PLLA) microparticles for potential use in controlling the population of the olive fruit fly Dacus oleae .

properties

IUPAC Name

1,7-dioxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBVHDGKDQAEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040735
Record name 1,7-Dioxaspiro[5.5]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dioxaspiro[5.5]undecane

CAS RN

180-84-7
Record name Olean
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dioxaspiro(5.5)undecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dioxaspiro[5.5]undecane
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Record name 1,7-dioxaspiro[5.5]undecane
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Record name 1,7-DIOXASPIRO(5.5)UNDECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
801
Citations
AJ Weldon, GS Tschumper - The Journal of Organic Chemistry, 2006 - ACS Publications
The relative gas-phase energetics of several low-lying isomers of 1,7-dioxaspiro[5.5]undecane and 1,7,9-trioxadispiro[5.1.5.3]hexadecane have been calculated with second-order …
Number of citations: 5 pubs.acs.org
Y Xu, ZY Wei, W Li, J Zhang, T Lu, Y Jin… - Physical Chemistry …, 2021 - pubs.rsc.org
The conformations of 1,7DSU and its stepwise solvation by up to 5 water molecules were explored using supersonic-jet Fourier transform microwave spectroscopy with the supplement …
Number of citations: 3 pubs.rsc.org
G Haniotakis, W Francke, K Mori, H Redlich… - Journal of chemical …, 1986 - Springer
7-Dioxaspiro[5.5]undecane (olean), the major component of the female sex attractant pheromone blend of the olive fruit flyDacus oleae (Gmelin) was shown to be released as a …
Number of citations: 112 link.springer.com
MA Brimble, AD Johnston… - The Journal of Organic …, 1998 - ACS Publications
The synthesis of spiroacetals [3R*,5S*,6S*]-3-benzyloxy-5-methoxy-1,7-dioaxaspiro[5.5]undecane 3 and [3R*,5S*,6S*]-3-methoxy-5-benzyloxy-1,7-dioaxaspiro[5.5]undecane 4, where …
Number of citations: 14 pubs.acs.org
I Fukuchi, F Sanda, T Endo - Macromolecules, 2001 - ACS Publications
Introduction. Spiro cyclic and bicyclic compounds such as spiro orthocarbonates (SOCs), bicyclo orthocarbonates (BOCs), and spiro ortho esters (SOEs) have been reported as …
Number of citations: 21 pubs.acs.org
BD Schwartz, PY Hayes, W Kitching… - The Journal of Organic …, 2005 - ACS Publications
A new approach to enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes is described and utilizes enantiomerically pure …
Number of citations: 43 pubs.acs.org
K Mori, H Watanabe, K Yanagi, M Minobe - Tetrahedron, 1985 - Elsevier
& !L7 Page 1 TerrMm Vol. 41, No. 18, pp. 3643 to 3672.1985 Primed inGnsc Britam. ooQo_u)zoI83 $3.00 + .OO Q I985 Pergunon Pms Ltd. SYNTRBSIS OF TRB ~ANTIOHERS OF 1,7-DIOXASPIRO[5.5JUNDBCANE …
Number of citations: 62 www.sciencedirect.com
MV Perkins, W Kitching, WA König… - Journal of the Chemical …, 1990 - pubs.rsc.org
The chiral iodide resulting from reduction and iodination of the tetrahydropyran-2-yl ether of ethyl (S)-(+)-lactate has been engaged in a free-radical addition to acrylonitrile. The resulting …
Number of citations: 25 pubs.rsc.org
W Kitching, JA Lewis, MV Perkins, R Drew… - The Journal of …, 1989 - ACS Publications
Combined gas chromatography-mass spectrometry and synthesis have established that the major components of the rectal gland secretion of adult male cucumber flies (Dacus cucumis…
Number of citations: 96 pubs.acs.org
M Uchiyama, M Oka, S Harai, A Ohta - Tetrahedron Letters, 2001 - Elsevier
Both enantiomers of 1,7-dioxaspiro[5.5]undecane, the major pheromone components of the olive fruit fly (Bactrocea oleae), have been synthesized by using a new method based on the …
Number of citations: 41 www.sciencedirect.com

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